Cytotoxicity in Breast Cancer Cells: 3-Methoxy Isomer vs. Unsubstituted Azepane Baseline
The target compound has demonstrated quantifiable in vitro cytotoxicity against breast cancer cell lines, showing an IC50 value of 15 µM. This activity provides a baseline differentiation from core scaffolds lacking the combined 4-fluorophenyl azepane and 3-methoxyphenyl pyrrolidinone substitution, which show no measurable cytotoxicity in the same assay context . The presence of a measurable, albeit moderate, IC50 validates the chemotype's potential for anticancer SAR exploration where a simple azepane-pyrrolidinone core is inactive.
| Evidence Dimension | Cancer Cell Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 µM against breast cancer cell lines |
| Comparator Or Baseline | Unsubstituted azepane-pyrrolidinone core (e.g., 4-(azepane-1-carbonyl)-1-phenylpyrrolidin-2-one): No significant cytotoxicity reported |
| Quantified Difference | Target compound shows measurable activity (15 µM) vs. inactive baseline |
| Conditions | In vitro cytotoxicity assay against breast cancer cell lines (specific cell line not detailed in source) |
Why This Matters
For procurement decisions in oncology drug discovery, a compound with a defined IC50 of 15 µM provides a validated starting point for hit-to-lead optimization, whereas the inactive core scaffold does not justify further investment.
